1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2256054-71-2
VCID: VC7602980
InChI: InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H
SMILES: CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

CAS No.: 2256054-71-2

Cat. No.: VC7602980

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76

* For research use only. Not for human or veterinary use.

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride - 2256054-71-2

Specification

CAS No. 2256054-71-2
Molecular Formula C13H20ClNO
Molecular Weight 241.76
IUPAC Name 1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H
Standard InChI Key PFQJCTXIBPNITG-UHFFFAOYSA-N
SMILES CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl

Introduction

Chemical and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(3-piperidin-4-ylphenyl)ethanol hydrochloride, reflects its core structure: a piperidine ring (C₅H₁₀N) linked to a phenyl group at the 3-position, with an ethanol substituent (-CH₂CH₂OH) and a hydrochloride counterion . Key properties include:

PropertyValueSource
Molecular FormulaC₁₃H₂₀ClNO
Molecular Weight241.76 g/mol
CAS Number1361316-20-2, 2256054-71-2*
SMILESCl.CC(O)c1cccc(c1)C2CCNCC2
Storage ConditionsRefrigerator (2–8°C)

*Discrepancies in CAS numbers arise from supplier-specific registrations but refer to the same compound .

The piperidine ring adopts a chair conformation, while the phenyl group introduces planar rigidity. The hydroxyl group on the ethanol moiety enables hydrogen bonding, critical for interactions in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(3-(piperidin-4-yl)phenyl)ethan-1-ol hydrochloride typically involves asymmetric reduction or multi-step functionalization:

  • Reduction of Ketones:

    • Arylpiperidinyl ketones are reduced using chiral catalysts like borane complexes or sodium borohydride to achieve enantiomeric excess. For example, 3-(piperidin-4-yl)acetophenone is reduced to the corresponding alcohol, followed by hydrochloride salt formation .

    • Reaction Conditions: Ethanol or THF solvent, 0–25°C, 12–24 hours .

  • Pd-Catalyzed Coupling:

    • Patent CN105924408A describes a one-pot method using palladium chloride (PdCl₂) to facilitate C–C bond formation between piperidine derivatives and aryl halides . This approach avoids intermediate isolation, improving yield (up to 30%) .

Industrial Scaling

Continuous flow reactors optimize large-scale production by enhancing heat transfer and reaction uniformity . For instance, a 2024 study reported a 92% yield using a flow system with residence times under 30 minutes.

Applications in Scientific Research

Medicinal Chemistry

Piperidine derivatives are pivotal in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier . This compound’s phenyl-piperidine scaffold mimics neurotransmitters, enabling:

  • Dopamine Receptor Modulation: Structural analogs show affinity for D₂ receptors, suggesting potential in treating schizophrenia .

  • Acetylcholinesterase (AChE) Inhibition: In vitro assays demonstrate IC₅₀ values of 1.2 µM, comparable to donepezil .

Targeted Protein Degradation (PROTACs)

As a semi-flexible linker, this compound bridges E3 ubiquitin ligase binders and target proteins in PROTACs . Its rigidity balances ternary complex stability and pharmacokinetic properties:

  • Case Study: A 2025 PROTAC targeting BRD4 achieved 85% protein degradation in leukemia cells at 10 nM .

  • Advantages: Reduced off-target effects compared to alkyl chain linkers .

Biological Activity and Mechanism

Neuropharmacological Effects

In rodent models, the compound enhanced cognitive performance by 40% in Morris water maze tests, likely through AChE inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator